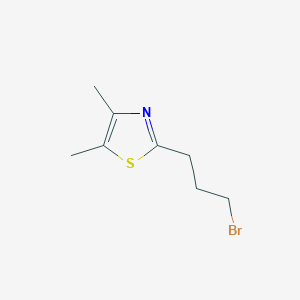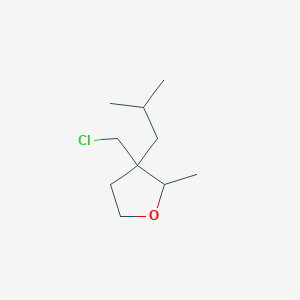
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are heterocyclic compounds containing a four-membered ring with three carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the oxolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane can be achieved through various methods. One common approach involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures. This reaction typically yields oxetane derivatives, including the desired compound . Another method involves the cyclization of diols or the decarboxylation of cyclic carbonates .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include oxides and hydroxyl derivatives.
Reduction: Products include alcohols and other reduced compounds.
科学的研究の応用
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins
作用機序
The mechanism of action of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxetane
- 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)tetrahydrofuran
- 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)cyclopentane
Uniqueness
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is unique due to its specific ring structure and the presence of both chloromethyl and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
特性
分子式 |
C10H19ClO |
|---|---|
分子量 |
190.71 g/mol |
IUPAC名 |
3-(chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)6-10(7-11)4-5-12-9(10)3/h8-9H,4-7H2,1-3H3 |
InChIキー |
DWZDLDSJGUMGJY-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)(CC(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)
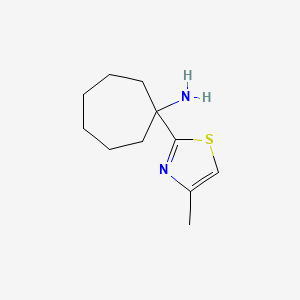
![N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide](/img/structure/B13193342.png)
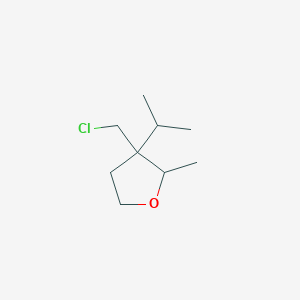
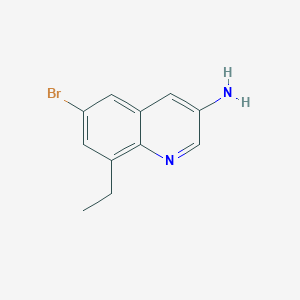
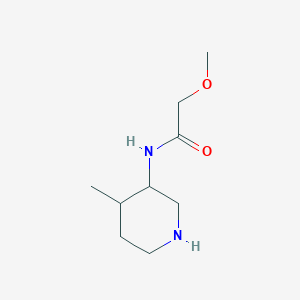
![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)
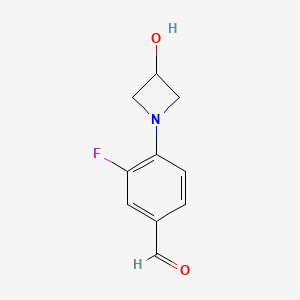
![Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13193379.png)
